molecular formula C6H11NO3 B169968 (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid CAS No. 197247-93-1

(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B169968
CAS No.: 197247-93-1
M. Wt: 145.16 g/mol
InChI Key: HGIWJIYAECWSED-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the carboxylic acid, amino, and hydroxyl groups.

    Introduction of Carboxylic Acid Group: Cyclopentanone is first converted to cyclopentanecarboxylic acid through a carboxylation reaction.

    Amination: The carboxylic acid derivative is then subjected to amination to introduce the amino group at the desired position.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, ensuring the correct stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting the pathways it modulates.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI): Differing only in stereochemistry, this compound may exhibit different biological activity and binding properties.

    Cyclopentanecarboxylic acid, 1-amino-3-hydroxy-: The position of the hydroxyl group is different, leading to variations in reactivity and applications.

    Cyclopentanecarboxylic acid, 1-amino-2-methyl-:

Uniqueness: (1S,2R)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

197247-93-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2R)-1-amino-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1

InChI Key

HGIWJIYAECWSED-XINAWCOVSA-N

Isomeric SMILES

C1C[C@H]([C@@](C1)(C(=O)O)N)O

SMILES

C1CC(C(C1)(C(=O)O)N)O

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)O

Synonyms

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)- (9CI)

Origin of Product

United States

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